Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride is a chemical compound with the molecular formula C8H16ClNO4S and a molecular weight of 257.73 g/mol . It is a thiazolidinedione derivative that has been studied for its biological activity and potential use in various fields such as drug development, environmental research, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride typically involves the reaction of thiazolidinedione derivatives with appropriate reagents under controlled conditions. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts. The reaction conditions often involve heating the reactants in ethanol (EtOH) and using sodium bicarbonate (NaHCO3) as a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: Pd/C, H2
Substitution: CH3I, Cs2CO3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride can be compared with other thiazolidinedione derivatives and similar compounds:
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate: Similar structure but without the hydrochloride salt form.
Thiazolidinedione derivatives: Compounds with similar core structures but different substituents, which can affect their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXXSKLLCUQSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCS(=O)(=O)CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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